![molecular formula C10H9N5O3 B4333560 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4333560.png)
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide
Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various molecular targets such as enzymes, ion channels, and receptors. For example, it has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of ion channels such as voltage-gated sodium channels and transient receptor potential channels, which are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, the compound has been found to reduce the levels of pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide in lab experiments include its high potency and selectivity for specific molecular targets, as well as its ability to exhibit multiple biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide. One potential direction is the development of new analogs with improved potency and selectivity for specific molecular targets. Another direction is the evaluation of the compound's potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an anticancer agent. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress and neuronal damage.
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c11-9(16)4-15-13-10(12-14-15)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H2,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPDDQGHNDXSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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